molecular formula C6H2N2OS B590338 4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine CAS No. 128734-29-2

4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine

Cat. No.: B590338
CAS No.: 128734-29-2
M. Wt: 150.155
InChI Key: CLKKBQGCAOYPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine scaffold is a fused bicyclic heterocycle of significant interest in modern medicinal chemistry and drug discovery. This privileged structure combines the features of pyridine and thiazole rings, creating a unique, electron-deficient framework that serves as a key pharmacophore for interacting with biological targets . Researchers value this core structure for its potential to generate diverse compound libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies, which are crucial for hit identification and lead optimization campaigns . Thiazolopyridine-based compounds have demonstrated a broad and potent spectrum of biological activities in scientific literature, underscoring their research value. These analogues have been identified as potent inhibitors of various enzymes and receptors, such as phosphoinositide 3-kinase (PI3K), which is a key target in oncology for its role in cell growth and survival . Other derivatives have been designed as dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors, representing a promising multi-target strategy for the treatment of inflammatory diseases . Furthermore, the integration of this heterocyclic system into molecular hybrids, such as those conjugated with triazoles, has yielded compounds with notable antioxidant properties, effectively scavenging free radicals in ABTS•+ and lipid peroxidation inhibition assays . The scaffold's mechanism of action is typically through targeted molecular interactions; for instance, some thiazolo[5,4-b]pyridine derivatives fit precisely into the ATP-binding pocket of the PI3Kα kinase, forming critical hydrogen bonds with the hinge region residue Val851, which is essential for its inhibitory activity . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128734-29-2

Molecular Formula

C6H2N2OS

Molecular Weight

150.155

InChI

InChI=1S/C6H2N2OS/c1-3-4-2-7-6(9-4)5(3)10-8-1/h1-2H

InChI Key

CLKKBQGCAOYPEP-UHFFFAOYSA-N

SMILES

C1=C2C3=C(C(=N1)O2)SN=C3

Synonyms

4,7-Epoxyisothiazolo[5,4-c]pyridine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 4,7 Epoxy 1 2 Thiazolo 5,4 C Pyridine

Retrosynthetic Analysis and Key Disconnections of the 4,7-Epoxyrsc.orgresearchgate.netthiazolo[5,4-c]pyridine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. acs.org For the 4,7-Epoxy rsc.orgresearchgate.netthiazolo[5,4-c]pyridine (B153566) scaffold, several key disconnections can be envisioned, as illustrated below.

Figure 1. Key Retrosynthetic Disconnections for 4,7-Epoxy rsc.orgresearchgate.netthiazolo[5,4-c]pyridine.

Disconnection A (Epoxy Bridge): The most prominent feature, the epoxy bridge, can be retrosynthetically cleaved to reveal a dihydroxypyridine intermediate. This simplifies the target by removing the strained ether linkage and suggests that the final step of the synthesis could be an intramolecular cyclization to form the bridge.

Disconnection B (Pyridine Ring): The pyridine (B92270) ring can be disconnected through various approaches, such as those resembling a Hantzsch-type pyridine synthesis or a Guareschi-Thorpe condensation. This would lead to a substituted 2-aminothiazole (B372263) precursor and a 1,3-dicarbonyl compound or its equivalent.

Disconnection C (Thiazole Ring): The thiazole (B1198619) ring itself can be disconnected via the well-established Hantzsch thiazole synthesis, leading to a thioamide and an α-halocarbonyl compound as the primary building blocks. rsc.orgnih.gov

This analysis suggests a modular approach where the thiazole and pyridine ring systems are constructed sequentially or in a convergent manner before the final installation of the epoxy bridge.

Precursor Synthesis Strategies for 4,7-Epoxyrsc.orgresearchgate.netthiazolo[5,4-c]pyridine

The synthesis of the thiazole core is a well-trodden path in heterocyclic chemistry. Several reliable methods can be adapted for the specific needs of the target scaffold.

Hantzsch Thiazole Synthesis: This is the most common method, involving the condensation of an α-haloketone with a thioamide. researchgate.netnih.gov For the synthesis of a 2-aminothiazole precursor, thiourea (B124793) is often used as the thioamide component. rsc.org The reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration. nih.gov

Cook-Heilbron Synthesis: This method provides an alternative route where an α-aminonitrile reacts with carbon disulfide. rsc.org

From Oximes: Thiazoles can also be synthesized from oximes, anhydrides, and potassium thiocyanate (B1210189) in the presence of a copper catalyst. researchgate.net

Table 1: Comparison of Thiazole Synthesis Methods

MethodStarting MaterialsKey Features
Hantzsch Synthesisα-haloketone, Thioamide/ThioureaHigh versatility, readily available starting materials.
Cook-Heilbron Synthesisα-aminonitrile, Carbon disulfideProvides access to 5-aminothiazole derivatives.
From OximesOxime, Anhydride, KSCNCopper-catalyzed, good functional group tolerance.

For the purpose of constructing the target molecule, the Hantzsch synthesis using a suitably substituted α-haloketone and thiourea would be a straightforward approach to obtain a 2-aminothiazole fragment, which can then be elaborated to form the fused pyridine ring.

The construction of the pyridine ring onto the pre-formed thiazole is a critical step. Several strategies for the synthesis of fused pyridine systems can be considered.

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. In this context, a 2-amino-5-acylthiazole could react with a suitable ketone or dicarbonyl compound to build the pyridine ring. A solid-phase synthesis of thiazolo[4,5-b]pyridines using a Friedländer protocol has been reported. digitellinc.com

Guareschi-Thorpe Condensation: This involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to form a 2-pyridone. A modified version could potentially be used where a 2-cyanomethylthiazole derivative is a key intermediate.

Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient route to complex heterocyclic systems. For example, the synthesis of 4,7-dihydro- rsc.orgresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine-6-carboxamides has been achieved through a one-pot reaction of 5-amino- rsc.orgresearchgate.netrsc.orgthiadiazole, aromatic aldehydes, and acetoacetanilides. researchgate.net A similar MCR could be envisioned for the target scaffold.

Cycloaddition Reactions: Diels-Alder reactions of azadienes with suitable dienophiles can be a powerful tool for constructing the pyridine ring. nih.gov For instance, a thiazole-containing diene could undergo a [4+2] cycloaddition to form the six-membered ring.

Table 2: Pyridine Ring Construction Strategies

MethodPrecursorsMechanism
Friedländer Annulationo-aminoaryl ketone, methylene compoundCondensation followed by cyclization.
Guareschi-Thorpe CondensationCyanoacetamide, 1,3-dicarbonyl compoundCondensation and cyclization to a pyridone.
Multicomponent Reactionse.g., aminothiazole, aldehyde, active methyleneConvergent, one-pot synthesis.
Cycloaddition ReactionsAzadiene, Dienophile[4+2] cycloaddition.

The formation of the epoxy bridge is arguably the most challenging step in the synthesis of 4,7-Epoxy rsc.orgresearchgate.netthiazolo[5,4-c]pyridine. This transformation would likely proceed via an intramolecular cyclization of a dihydroxy-functionalized thiazolo[5,4-c]pyridine precursor.

Intramolecular Williamson Ether Synthesis: This classic method involves the deprotonation of one hydroxyl group to form an alkoxide, which then displaces a leaving group (e.g., a tosylate or mesylate) on the other carbinol carbon. For the target molecule, this would require the selective activation of one of the hydroxyl groups in the dihydroxy-thiazolopyridine intermediate.

Acid-Catalyzed Epoxide Ring Opening/Closing: The intramolecular ring-opening of epoxy alcohols is a common strategy for forming cyclic ethers. rsc.org While often leading to five-membered tetrahydrofurans, conditions can be optimized for the formation of six-membered tetrahydropyrans. rsc.org A related intramolecular SN2-type reaction of a diol, where one hydroxyl group is activated by an acid and subsequently displaced by the other, could form the epoxy bridge.

Mitsunobu Reaction: An intramolecular Mitsunobu reaction of a diol could also be employed to form the ether linkage. This reaction proceeds under mild, neutral conditions and is known for its high efficiency in forming rings.

The stereochemistry of the diol precursor would be crucial in determining the feasibility and outcome of the cyclization to form the epoxy bridge.

Convergent and Divergent Synthetic Pathways to 4,7-Epoxyrsc.orgresearchgate.netthiazolo[5,4-c]pyridine and Analogs

Both convergent and divergent synthetic strategies can be proposed for the synthesis of the target molecule and its analogs.

Convergent Synthesis: A convergent approach would involve the separate synthesis of the thiazole and pyridine ring fragments, which are then coupled together. For example, a functionalized thiazole (e.g., a 2-halothiazole) could be coupled with a pre-formed pyridine derivative using a cross-coupling reaction. This approach is highly flexible and allows for the easy generation of analogs by simply changing one of the coupling partners.

Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of final products. For instance, a functionalized thiazolo[5,4-c]pyridine core could be synthesized, which is then subjected to various reactions to introduce different substituents or to form the epoxy bridge. A divergent total synthesis of ent-kaurane diterpenoids has been reported where a central tetracyclic intermediate was converted to various natural products, including those with a 7,20-epoxy bridge. nih.gov

Table 3: Comparison of Convergent and Divergent Strategies

StrategyDescriptionAdvantagesDisadvantages
ConvergentSeparate synthesis of key fragments followed by coupling.High flexibility, efficient for analog synthesis.May require more steps overall.
DivergentElaboration of a common intermediate into multiple targets.Efficient for creating a library of related compounds.Less flexible for major structural changes.

Catalytic Approaches in the Synthesis of 4,7-Epoxyrsc.orgresearchgate.netthiazolo[5,4-c]pyridine

Catalysis can play a significant role in enhancing the efficiency, selectivity, and sustainability of the synthesis.

Transition Metal Catalysis:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings could be used to form C-C or C-N bonds in the construction of the fused ring system. For instance, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has utilized a Suzuki cross-coupling reaction. researchgate.net

C-H Activation: Direct C-H activation/functionalization of the thiazole or pyridine ring could provide a more atom-economical route to the fused system, avoiding the need for pre-functionalized starting materials.

Cyclization Reactions: Transition metals are known to catalyze various cyclization reactions to form heterocyclic rings. nih.gov

Organocatalysis: Organocatalysts can be employed for various transformations, such as the asymmetric synthesis of precursors or in cascade reactions. N-heterocyclic carbenes (NHCs) have been used to catalyze cascade epoxide-opening and lactonization reactions. rsc.org

Acid/Base Catalysis: Many of the key steps, such as the Hantzsch thiazole synthesis, Friedländer annulation, and the final epoxy bridge formation, are typically promoted by acid or base catalysts.

Table 4: Potential Catalytic Steps

Reaction StepCatalyst TypeExample Reaction
Thiazole FormationAcid/BaseHantzsch Synthesis
Pyridine AnnulationTransition Metal, Acid/BaseFriedländer Annulation, MCRs
C-C/C-N CouplingTransition Metal (e.g., Pd)Suzuki, Buchwald-Hartwig
Epoxy Bridge FormationAcid/Base, OrganocatalystIntramolecular Williamson Ether, Mitsunobu

The judicious application of these catalytic methods would be essential for developing an efficient and elegant synthesis of 4,7-Epoxy rsc.orgresearchgate.netthiazolo[5,4-c]pyridine.

Stereoselective Synthesis Methodologies for Chiral Derivatives of 4,7-Epoxymdpi.comresearchgate.netthiazolo[5,4-c]pyridine

The introduction of chirality into heterocyclic frameworks is critical for developing enantiomerically pure compounds with specific biological targets. For derivatives of 4,7-Epoxy mdpi.comresearchgate.netthiazolo[5,4-c]pyridine, stereocontrol during the formation of the epoxy ring is paramount. While direct stereoselective epoxidation methods for the thiazolo[5,4-c]pyridine core are not extensively documented, principles from related syntheses can be applied.

Methodologies for creating chiral epoxides often rely on two main strategies: the use of a chiral catalyst with an achiral precursor or the application of a stoichiometric chiral reagent. For instance, the Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. nih.gov In the context of the epoxy thiazolopyridine family, a synthetic route could be envisioned that involves the creation of an allylic alcohol precursor on the pyridine ring, which could then undergo stereoselective epoxidation.

Another relevant approach involves the addition of lithiated oxazolinyloxiranes to nitrones, which has been used to create novel 4,5-epoxy-1,2-oxazin-6-ones and α,β-epoxy-γ-amino acids stereoselectively. nih.gov This highlights a strategy where a chiral auxiliary (the oxazoline) directs the stereochemical outcome of the reaction, ultimately leading to a chiral epoxy product. nih.gov Adapting such a methodology to the thiazolopyridine scaffold would require the synthesis of a suitable nitrone or related electrophile on the pyridine ring system.

The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral epoxy heterocycles.

Methodology Description Potential Application to Target Reference
Asymmetric EpoxidationUse of a chiral catalyst (e.g., Sharpless, Jacobsen-Katsuki) on an unsaturated precursor.Requires synthesis of an allylic alcohol or olefin on the thiazolopyridine core. nih.gov
Chiral Auxiliary ControlA chiral group attached to the substrate directs the stereochemistry of epoxidation.An oxazoline (B21484) or similar chiral auxiliary could be installed on the pyridine ring. nih.gov
Kinetic ResolutionEnantioselective reaction of a racemic epoxide to yield an enantioenriched epoxide and a diol.Could be applied to a racemic mixture of 4,7-Epoxy mdpi.comresearchgate.netthiazolo[5,4-c]pyridine.N/A

Total Synthesis Strategies and Analogous Compound Syntheses in the Epoxy Thiazolopyridine Family

While a complete total synthesis of 4,7-Epoxy mdpi.comresearchgate.netthiazolo[5,4-c]pyridine is not prominently featured in the literature, examining the synthesis of analogous compounds provides a strategic blueprint. The construction of the core thiazolo[5,4-c]pyridine skeleton is the first critical step. This is often followed by functionalization and, finally, the epoxidation step.

The synthesis of the related 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) core, an impurity of the drug Edoxaban, is well-established. nih.gov This saturated analogue provides a foundational scaffold that could, in principle, be aromatized and subsequently epoxidized.

Strategies for building the fused thiazolopyridine system often involve multi-component reactions or sequential cyclizations. For example, a one-pot reaction involving 5-amino- mdpi.comresearchgate.netamanote.comthiadiazole, aldehydes, and acetoacetanilides has been used to synthesize 4,7-dihydro- mdpi.comresearchgate.netamanote.comthiadiazolo[5,4-b]pyridine derivatives. nih.gov Although a different isomer, this approach demonstrates the efficiency of multi-component reactions in building the fused heterocyclic system. nih.gov Another strategy involves the reaction of 2-aminothiazole derivatives with 1,3-dielectrophiles to construct the pyridine ring.

The final epoxidation step would likely involve the oxidation of the 4,7-double bond of the thiazolo[5,4-c]pyridine core. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations, although controlling the reaction to prevent N-oxidation of the pyridine or thiazole nitrogen atoms can be challenging.

Novel Synthetic Transformations Employed in 4,7-Epoxymdpi.comresearchgate.netthiazolo[5,4-c]pyridine Synthesis

The synthesis of a unique molecule like 4,7-Epoxy mdpi.comresearchgate.netthiazolo[5,4-c]pyridine necessitates the use of novel and innovative synthetic transformations. This includes methods for the efficient construction of the bicyclic core and the regioselective introduction of the epoxide.

Recent advances in synthetic chemistry that could be pivotal include:

Domino Reactions: Multi-component cascade reactions offer a highly efficient route to complex heterocyclic systems from simple starting materials. A five-component reaction has been successfully used to create highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the power of this approach to rapidly build molecular complexity. researchgate.net

C-H Activation: Direct functionalization of C-H bonds on the pyridine or thiazole rings could provide a more atom-economical route to precursors for epoxidation, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Light-mediated reactions can enable unique transformations under mild conditions, which could be advantageous for sensitive heterocyclic substrates.

Thiol-Epoxy "Click" Chemistry: While typically used for ring-opening, the principles of thiol-epoxy reactions, known for their high efficiency and selectivity, could inspire novel cyclization strategies to form the thiazole ring onto an epoxy-containing pyridine precursor. mdpi.com

The table below outlines some novel reaction types and their potential applicability.

Transformation Type Description Potential Application Reference
Multi-component CascadeCombining three or more reactants in a one-pot process to form a complex product.Rapid assembly of the functionalized thiazolo[5,4-c]pyridine core. nih.govresearchgate.net
Solid-Phase SynthesisSynthesis of molecules on a solid support, allowing for easy purification.Used for the synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives via a Friedländer reaction.N/A
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates and improve yields.Could be used to expedite the cyclization or epoxidation steps.N/A

Mechanistic Investigations of Reactions Involving 4,7 Epoxy 1 2 Thiazolo 5,4 C Pyridine

Electrophilic and Nucleophilic Reactivity at Specific Centers of 4,7-Epoxythiazolo[5,4-c]pyridine

A detailed analysis of the electrophilic and nucleophilic centers specific to 4,7-Epoxythiazolo[5,4-c]pyridine is not available in the current body of scientific literature. General principles suggest that the carbon atoms of the epoxide are highly electrophilic due to ring strain and the electronegativity of the oxygen atom, making them susceptible to attack by nucleophiles. The thiazole (B1198619) and pyridine (B92270) rings contain nitrogen and sulfur atoms which could act as nucleophilic or basic centers, and the aromatic rings themselves could undergo electrophilic substitution, although the presence of the electron-withdrawing epoxy group would likely influence the regioselectivity of such reactions.

Rearrangement Reactions and Their Mechanisms in the Epoxy Thiazolopyridine System

No literature was found describing rearrangement reactions or their mechanisms specifically for the 4,7-Epoxythiazolo[5,4-c]pyridine system. In other epoxy systems, rearrangements can occur, for instance, following ring-opening to form alternative heterocyclic structures. One study on silanol (B1196071) epoxides derived from 4-alkenyl silanols observed an unusual rearrangement to tetrahydrofuran (B95107) products following an initial cyclization. Whether analogous rearrangements are feasible for the title compound is undetermined.

Radical Chemistry of 4,7-Epoxythiazolo[5,4-c]pyridine

There are no dedicated studies on the radical chemistry of 4,7-Epoxythiazolo[5,4-c]pyridine. Research on other epoxides has shown that they can be a source of free radicals when treated with certain transition-metal reagents, providing a tool for organic synthesis. The application of such methods to this specific heterocyclic epoxide has not been reported.

Photochemical and Thermochemical Reactions of the Compound

Specific photochemical and thermochemical reactions for 4,7-Epoxythiazolo[5,4-c]pyridine are not documented in the available literature. The photochemistry of aromatic compounds is a broad field, with reactions including isomerizations, additions, and cyclizations, often proceeding through excited singlet or triplet states. The thermochemical stability and reactivity of the title compound, particularly with respect to the strained epoxy ring, have not been experimentally or computationally investigated.

Solvent Effects and Catalytic Influences on 4,7-Epoxythiazolo[5,4-c]pyridine Reaction Mechanisms

There is no specific information regarding solvent effects or catalytic influences on the reaction mechanisms of 4,7-Epoxythiazolo[5,4-c]pyridine. For general epoxide ring-opening reactions, solvents play a crucial role. Polar solvents can facilitate these reactions, although solvent-free conditions have also been shown to be effective. A wide variety of catalysts, including Lewis acids, Brønsted acids, bases, and metal complexes, are known to promote epoxide ring-opening reactions, influencing both the rate and regioselectivity of the transformation. The choice of catalyst is highly dependent on the specific epoxide and the desired reaction outcome.

Theoretical and Computational Studies of 4,7 Epoxy 1 2 Thiazolo 5,4 C Pyridine

Quantum Chemical Calculations of the Electronic Structure and Reactivity of 4,7-Epoxywikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule like 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine (B153566). These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and charge distribution.

By applying DFT methods, one could generate a detailed map of the electron density, highlighting areas of high and low electron concentration. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The calculations would also yield the electrostatic potential (ESP) map, which visually represents the charge distribution and is a key indicator of how the molecule will interact with other polar molecules or ions. For instance, the nitrogen and oxygen atoms in the 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine structure are expected to be regions of negative electrostatic potential, making them likely sites for protonation or interaction with Lewis acids.

Conformational Analysis and Energy Landscapes of the Fused System

The rigid, fused ring system of 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine, featuring an epoxy bridge, suggests a limited number of stable conformations. Conformational analysis through computational methods would involve systematically exploring the potential energy surface of the molecule to identify energy minima, which correspond to stable conformers, and the transition states that connect them.

For this specific molecule, the pucker of the epoxy ring and any slight puckering of the dihydropyridine (B1217469) ring would be the primary degrees of freedom. By calculating the relative energies of different conformations, the most stable, lowest-energy structure can be determined. This information is critical as the conformation of a molecule often dictates its biological activity and reactivity. The energy barriers between different conformations can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Frontier Molecular Orbital (FMO) Theory Applications to 4,7-Epoxywikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine, computational methods would be used to calculate the energies and visualize the shapes of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. The spatial distribution of the HOMO and LUMO would reveal the most probable sites for reaction. For example, if the HOMO is localized on the thiazole (B1198619) ring, that region would be the most likely to be attacked by an electrophile. Conversely, the location of the LUMO would indicate the site most susceptible to nucleophilic attack. FMO theory can be used to rationalize and predict the outcomes of various reactions, including cycloadditions and electrophilic/nucleophilic substitutions. wikipedia.orglibretexts.org

Table 1: Hypothetical Frontier Molecular Orbital Data for 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine This table is for illustrative purposes to show the type of data that would be generated.

Molecular Orbital Energy (eV) Primary Atomic Contribution
LUMO -1.5 Pyridine (B92270) Ring Carbons
HOMO -6.8 Thiazole Ring (S, N atoms)

Reaction Pathway Prediction and Mechanistic Elucidation of 4,7-Epoxywikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine Transformations via Computational Methods

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. This allows for the prediction of reaction pathways and the elucidation of reaction mechanisms. For 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine, one could investigate potential transformations such as the opening of the epoxy ring under acidic or basic conditions, or electrophilic substitution on the aromatic rings.

Computational Prediction of Spectroscopic Properties for Structural Assignment

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.govnih.gov For 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine, key spectroscopic data can be calculated.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts would be instrumental in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This provides a theoretical IR spectrum that can be compared with an experimental one to identify characteristic functional group vibrations, such as C-O-C stretching from the epoxy bridge and C=N stretching from the pyridine and thiazole rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine This table is for illustrative purposes to show the type of data that would be generated.

Spectroscopy Type Predicted Data
¹H NMR Chemical Shift δ 7.5-8.5 (pyridine protons), δ 4.5-5.5 (epoxy bridge protons)
¹³C NMR Chemical Shift δ 140-160 (aromatic carbons), δ 60-80 (epoxy bridge carbons)
IR Frequency ~1250 cm⁻¹ (C-O-C stretch), ~1600 cm⁻¹ (C=N stretch)

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of 4,7-Epoxywikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine

While quantum mechanics calculations are excellent for understanding the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule. nih.gov

For 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine, an MD simulation could be performed by placing the molecule in a box of water molecules to study its solvation and dynamic behavior in an aqueous environment. This would reveal how the molecule moves, rotates, and vibrates, and how it interacts with surrounding water molecules through hydrogen bonding or other intermolecular forces. If this molecule were being investigated as a potential drug, MD simulations could be used to model its interaction with a target protein, providing insights into the binding mode and stability of the complex.

Topological Analysis of Electron Density (AIM, ELF) in 4,7-Epoxywikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine

The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are methods used to analyze the topology of the electron density, providing a deeper understanding of chemical bonding. researchgate.netuni-muenchen.de

AIM (Atoms in Molecules): This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. researchgate.net By locating critical points in the electron density, one can identify bond critical points (BCPs) which characterize the nature of the chemical bonds. For 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine, AIM analysis would provide quantitative measures of the covalent and/or ionic character of the bonds within the molecule, including the C-O bonds of the epoxy bridge and the bonds within the heterocyclic rings.

ELF (Electron Localization Function): ELF provides a measure of the likelihood of finding an electron pair in a given region of space. It is particularly useful for visualizing bonding and lone pairs of electrons. An ELF analysis of 4,7-Epoxy wikipedia.orglibretexts.orgthiazolo[5,4-c]pyridine would clearly show the locations of the covalent bonds and the lone pairs on the nitrogen and oxygen atoms, providing a visual representation that aligns with classical Lewis structures and valence bond theory.

Derivatization and Functionalization Strategies of 4,7 Epoxy 1 2 Thiazolo 5,4 C Pyridine

Regioselective Functionalization Techniques for the 4,7-Epoxyias.ac.inmdpi.comthiazolo[5,4-c]pyridine Core

The inherent electronic properties of the thiazolopyridine nucleus, combined with the strain and electronic influence of the 4,7-epoxy bridge, are expected to govern the regioselectivity of functionalization reactions. Key strategies for regioselective modification include:

Directed Ortho-Metalation (DoM): This powerful technique allows for the specific functionalization of positions adjacent to a directing metalating group (DMG). For the 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine (B153566) core, should a suitable DMG be present on the pyridine (B92270) or thiazole (B1198619) ring, lithiation can be directed to a specific carbon atom. Subsequent quenching with a variety of electrophiles would introduce a wide range of substituents. The choice of the organolithium base and reaction conditions is crucial to avoid competing reactions. uni-muenchen.denih.gov

Halogen-Dance Reactions and Metal-Halogen Exchange: In the presence of halogen substituents, metal-halogen exchange using organolithium reagents can generate a lithiated intermediate at a specific position. This approach is particularly useful for introducing functionality at positions that are not easily accessible through direct deprotonation. uni-muenchen.denih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, are indispensable tools for the functionalization of heteroaromatic systems. mdpi.commdpi.comlibretexts.org For the 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine core, the introduction of halogen atoms at specific positions would serve as handles for these coupling reactions, enabling the installation of aryl, heteroaryl, alkyl, and alkynyl groups. The regioselectivity of these reactions would be dictated by the position of the halogen atom. For instance, in related thiazolo[5,4-b]pyridine (B1319707) systems, Suzuki cross-coupling has been successfully employed to introduce aryl groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine system is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or at a halogenated position. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates. In a study on isothiazolo[4,5-b]pyridines, regioselective nucleophilic aromatic substitution of a 3,6-dibromo derivative was achieved with various N-nucleophiles. rsc.org

Technique Description Potential Application on 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine
Directed Ortho-Metalation (DoM)Lithiation directed by a functional group.Functionalization of positions ortho to a directing group on either ring.
Metal-Halogen ExchangeGeneration of an organolithium from a halogenated precursor.Introduction of substituents at pre-functionalized halogenated sites.
Palladium-Catalyzed Cross-CouplingFormation of C-C and C-heteroatom bonds.Installation of diverse substituents at halogenated positions.
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group by a nucleophile.Introduction of N, O, and S-based functional groups.

Functional Group Interconversions on the 4,7-Epoxyias.ac.inmdpi.comthiazolo[5,4-c]pyridine Structure

Once initial functional groups are introduced onto the 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine scaffold, they can be further manipulated through a variety of functional group interconversions. These transformations are essential for fine-tuning the properties of the molecule and for the synthesis of more complex derivatives.

Common interconversions could include:

Reduction of Nitro Groups: A nitro group, introduced for its electron-withdrawing properties to facilitate other reactions, can be reduced to an amino group. This amino group can then serve as a versatile handle for further derivatization, such as amide bond formation or diazotization reactions.

Oxidation of Sulfides: If a thioether is present, it can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and steric profile of the molecule.

Hydrolysis of Esters and Nitriles: Ester or nitrile groups can be hydrolyzed to carboxylic acids, which are valuable for forming amides, esters, or for participating in other coupling reactions.

Modification of Amino Groups: An amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities.

Installation of Advanced Scaffolds and Ligand Appendages onto the Compound

The attachment of more complex molecular fragments, such as advanced scaffolds and ligand appendages, is a key strategy in drug discovery and materials science. For the 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine core, this can be achieved through several methods:

Amide Bond Formation: If a carboxylic acid or an amine functionality is present on the core, it can be coupled with a wide range of amines or carboxylic acids, respectively, to introduce complex side chains.

"Click" Chemistry: The introduction of an azide or an alkyne group onto the scaffold would enable the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a diverse array of molecular fragments.

Suzuki and other Cross-Coupling Reactions: As mentioned earlier, palladium-catalyzed cross-coupling reactions are highly effective for attaching complex aryl and heteroaryl scaffolds. researchgate.net The synthesis of thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors has demonstrated the utility of Suzuki reactions in appending N-heterocyclic fragments. nih.gov

Method Description Example Application
Amide Bond FormationCoupling of a carboxylic acid with an amine.Attachment of amino acid or peptide fragments.
"Click" Chemistry (CuAAC)Cycloaddition of an azide and an alkyne.Conjugation to biomolecules or polymers.
Cross-Coupling ReactionsPalladium-catalyzed C-C bond formation.Installation of biaryl or complex heterocyclic systems.

Multicomponent Reactions Incorporating 4,7-Epoxyias.ac.inmdpi.comthiazolo[5,4-c]pyridine

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. ias.ac.inmdpi.come-journals.in While direct incorporation of the fully formed 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine core into an MCR might be challenging, precursors to this scaffold could be utilized in MCRs to generate highly functionalized derivatives.

For instance, a suitably functionalized aminothiazole or aminopyridine precursor could participate in MCRs such as the Hantzsch pyridine synthesis or other condensation reactions to build the fused ring system with inherent diversity. One-pot syntheses of fused thiazolopyridinone derivatives have been reported through four-component reactions, highlighting the potential of MCRs in this area. ias.ac.in Similarly, one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines has been achieved. mdpi.com

Diversification Strategies for Structural Analogs of 4,7-Epoxyias.ac.inmdpi.comthiazolo[5,4-c]pyridine

The development of a diverse library of structural analogs is crucial for structure-activity relationship (SAR) studies in drug discovery. For the 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine scaffold, diversification can be achieved through a combination of the strategies mentioned above.

A systematic approach to diversification would involve:

Modification of the Pyridine Ring: Introduction of various substituents at different positions of the pyridine ring through regioselective functionalization techniques.

Modification of the Thiazole Ring: Functionalization of the thiazole ring, for example, at the C2 position.

Alteration of the Epoxy Bridge: While more synthetically challenging, modification or replacement of the epoxy bridge with other linkages could lead to novel scaffolds with distinct three-dimensional shapes.

Combinatorial Synthesis: The use of parallel synthesis techniques, where a common intermediate is reacted with a library of building blocks, can rapidly generate a large number of analogs.

The thiazolopyridine ring system is a component of numerous natural and synthetic products with significant biological and pharmaceutical importance, including antihypertensive, antifungal, and anticancer agents. researchgate.netresearchgate.net Therefore, the development of a diverse library of 4,7-Epoxy ias.ac.inmdpi.comthiazolo[5,4-c]pyridine analogs holds significant promise for the discovery of new bioactive molecules.

Applications of 4,7 Epoxy 1 2 Thiazolo 5,4 C Pyridine in Chemical Research Excluding Biological and Clinical

A Privileged Scaffold in the Realm of Complex Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a versatile template for the synthesis of a wide array of compounds with significant chemical or biological activities. Heterocyclic compounds, in particular, are often considered privileged structures in medicinal chemistry and materials science. nih.gov While direct evidence for 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine (B153566) as a widely used privileged scaffold in complex organic synthesis is not extensively documented, the constituent thiazole (B1198619) and pyridine (B92270) rings are fundamental components of many intricate molecular architectures.

The synthesis of related thiazolopyridine derivatives often involves multi-component reactions, highlighting the efficiency with which this core can be assembled and functionalized. For instance, the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives has been described, demonstrating a traceless approach to building molecular complexity around a thiazolopyridine core. researchgate.net Furthermore, the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative showcases the accessibility of the fused thiazolo[5,4-c]pyridine ring system, which could potentially be a precursor to the epoxy-bridged target. researchgate.net The inherent strain and reactivity of the epoxy bridge in 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine could also offer unique opportunities for synthetic transformations, allowing for ring-opening reactions to introduce diverse functionalities. The chemistry of bridged lactams and related heterocycles suggests that such strained systems can exhibit chemical properties that differ significantly from their planar counterparts. nih.gov

Ligand Development in Homogeneous and Heterogeneous Catalysis

The nitrogen and sulfur atoms within the 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine scaffold provide potential coordination sites for metal ions, making it an intriguing candidate for ligand development in both homogeneous and heterogeneous catalysis. The specific geometry imposed by the epoxy bridge could lead to unique selectivity in catalytic reactions.

While there is no specific literature on the catalytic applications of 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine itself, related thiazole and pyridine-containing molecules have been successfully employed as ligands. For instance, thiazolo[5,4-d]thiazole derivatives have been used to create ligands for metal complexes. The rigid and planar structure of the thiazolo[5,4-d]thiazole fused (bi)heterocycle, which shares some structural similarities with the core of the title compound, enables efficient intermolecular interactions. rsc.org Research into catalysts for epoxy resins has explored various amine and anhydride systems, which could provide insights into the potential reactivity and coordination of the epoxy and heterocyclic moieties of 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine. researchgate.netmdpi.com

A Building Block for Materials Science and Polymer Chemistry

The unique electronic and structural features of 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine suggest its potential as a monomer or building block in the development of advanced materials and functional polymers.

Incorporation into Functional Polymers for Specific Properties

The incorporation of heterocyclic units into polymer backbones is a well-established strategy for tuning material properties. While direct polymerization of 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine has not been reported, related thiazole-containing polymers have been synthesized. For example, thiazolo[5,4-d]thiazole conjugated microporous polymers have been developed for applications such as the efficient removal of heavy metals from wastewater and as photocatalysts for selective aerobic oxidation of amines. researchgate.netnih.gov The presence of the epoxy group in 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine offers a reactive handle for cross-linking or post-polymerization modification, which could be exploited to create thermosets or functionalized materials with tailored properties.

Precursor for Advanced Organic Materials and Frameworks

The rigid and defined three-dimensional structure of 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine makes it an attractive precursor for the construction of advanced organic materials, such as porous organic frameworks (POFs) and metal-organic frameworks (MOFs). The nucleophilic derivatization of a related compound, 4,7-dibromo- bepls.comnih.govnih.govthiadiazolo[3,4-c]pyridine, has been shown to provide building blocks for organic materials. researchgate.net Thiazolo[5,4-d]thiazoles have been identified as promising building blocks for semiconductors in plastic electronics due to their electron-deficient nature, high oxidative stability, and rigid planar structure that facilitates intermolecular π–π overlap. rsc.org Although the epoxy bridge disrupts full planarity, the underlying heterocyclic core shares some of these desirable electronic properties.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The defined shape and potential for hydrogen bonding and metal coordination of 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine make it a candidate for use in host-guest systems and the construction of supramolecular assemblies.

While specific studies on the supramolecular chemistry of 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine are lacking, the principles can be inferred from related systems. For example, s-triazine-based ligands with heteroatom-bridged substituents have been shown to engage in multiple non-covalent interactions, which are key to stabilizing their supramolecular packing. mdpi.com The synthesis of linear, two-, and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores highlights how such core structures can be elaborated to create complex supramolecular architectures with interesting photophysical properties. unimi.it The cavity-like structure that could be formed by derivatives of the epoxy-bridged compound might allow for the encapsulation of small guest molecules, leading to applications in sensing or controlled release.

Methodology Development in Green Chemistry Contexts

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of thiazole derivatives has been an active area for the application of green chemistry methodologies.

Several environmentally benign approaches for the synthesis of thiazole derivatives have been reported, including multi-component reactions in water, the use of recyclable catalysts, and microwave-assisted synthesis. bepls.comnih.govnih.govmdpi.comresearchgate.net For instance, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an eco-friendly L-proline–ethylene glycol mixture. mdpi.com One-pot synthesis methods are also a hallmark of green chemistry, and a one-pot synthesis of 4,7-dihydro- bepls.comnih.govmdpi.comthiadiazolo[5,4-b]pyridine-6-carboxamides has been reported using acetic acid. nih.gov While a specific green synthesis for 4,7-Epoxy bepls.comnih.govthiazolo[5,4-c]pyridine has not been detailed, the existing literature on related compounds provides a strong foundation for the development of more sustainable synthetic routes to this and other complex heterocyclic systems.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 4,7 Epoxy 1 2 Thiazolo 5,4 C Pyridine

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR for Intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of organic molecules. For a complex scaffold like 4,7-Epoxy unimi.itacs.orgthiazolo[5,4-c]pyridine (B153566), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for complete structural assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum would provide initial information on the number of distinct protons and their immediate electronic environment. The protons on the pyridine (B92270) and thiazole (B1198619) rings would appear in the aromatic region, while the protons at the epoxy bridgeheads (H-4 and H-7) and any adjacent methylene (B1212753) groups would be found in the aliphatic region. The ¹³C NMR spectrum would similarly identify all unique carbon atoms in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. It would be critical for tracing the connectivity within the pyridine ring and confirming the positions of substituents. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique would definitively assign the carbon atom corresponding to each proton, which is particularly useful for distinguishing the methine carbons of the epoxy bridge from other signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is paramount as it shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This would be indispensable for assembling the entire molecular framework by connecting fragments. For instance, correlations from the bridgehead protons (H-4, H-7) to carbons in both the pyridine and thiazole rings would confirm the fused, bridged structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, providing crucial information about the molecule's stereochemistry and conformation. For 4,7-Epoxy unimi.itacs.orgthiazolo[5,4-c]pyridine, NOESY could help determine the relative stereochemistry of the epoxy bridge in relation to the plane of the aromatic system.

In studies of related natural products containing epoxy rings, detailed 1D and 2D NMR analyses were vital for establishing the stereochemistry and conformation of the molecules. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data Assignments for a Tetrahydrothiazolo[5,4-c]pyridine Scaffold This table is based on data for known tetrahydrothiazolo[5,4-c]pyridine derivatives and serves as an example of expected chemical shifts. researchgate.net

Positionδ ¹³C (ppm)δ ¹H (ppm)
2~155-165
3a~115-125
4~45-55~2.8-3.5
6~40-50~3.6-4.2
7~25-35~2.7-3.3
7a~140-150

Note: The presence of the 4,7-epoxy bridge in the target compound would significantly alter these chemical shifts, particularly for C-4, C-7, and adjacent atoms, due to ring strain and anisotropic effects.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and for monitoring the progress of a chemical reaction.

For 4,7-Epoxy unimi.itacs.orgthiazolo[5,4-c]pyridine, HRMS (typically using ESI or APCI sources) would be used to obtain an exact mass measurement of the molecular ion ([M+H]⁺). This measured mass would then be compared to the calculated mass for the proposed molecular formula (C₇H₄N₂OS) to confirm its elemental composition, often to within a few parts per million (ppm). This technique is routinely used to confirm the identity of novel heterocyclic products. unimi.itresearchgate.netnih.gov

Furthermore, tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural motifs can be confirmed. Expected fragmentation might involve the loss of carbon monoxide (CO) from the epoxy bridge or cleavage of the thiazole ring, providing further evidence for the proposed structure.

Table 2: Expected HRMS Fragmentation Data for 4,7-Epoxy unimi.itacs.orgthiazolo[5,4-c]pyridine This table is hypothetical and illustrates the type of data obtained from an MS/MS experiment.

Ion FormulaCalculated m/zProposed Fragment
[C₇H₅N₂OS]⁺165.0117[M+H]⁺
[C₆H₅N₂S]⁺137.0168[M+H - CO]⁺
[C₅H₄N₂S]⁺124.0141[M+H - C₂HO]⁺
[C₅H₃NS]⁺109.0008[M+H - CO - HCN]⁺

X-ray Crystallography for Complex Co-crystal Structures or Reaction Intermediates

Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by mapping the precise three-dimensional arrangement of atoms in a crystal. For a molecule with a novel bridged structure and potential stereocenters like 4,7-Epoxy unimi.itacs.orgthiazolo[5,4-c]pyridine, this technique would be invaluable.

If a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously confirm:

The connectivity of the entire molecule, verifying the thiazolo[5,4-c]pyridine core and the 4,7-epoxy linkage.

The bond lengths, bond angles, and torsion angles, offering insight into the ring strain imposed by the epoxy bridge.

The absolute stereochemistry of the chiral centers at the bridgehead carbons, which is information that can be difficult to obtain by other means.

The intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state, which govern the crystal packing.

X-ray crystallography is frequently used to confirm the structures of complex heterocyclic systems, including various thiazolopyridine and triazolopyridine derivatives. rsc.orgmdpi.comnih.gov

Table 3: Representative Crystal Data Parameters This table shows typical parameters reported in a crystallographic study.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434
Volume (ų)1169.5
Z (molecules/unit cell)4
R-factor< 0.05

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These methods are complementary and provide a molecular fingerprint.

For 4,7-Epoxy unimi.itacs.orgthiazolo[5,4-c]pyridine, key expected vibrational modes would include:

C-O-C Stretching: The epoxy bridge would exhibit characteristic symmetric and asymmetric C-O-C stretching vibrations, typically found in the 800-1250 cm⁻¹ region. The strained nature of the three-membered ring would likely shift these frequencies compared to a standard ether.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the pyridine ring would appear above 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the thiazole and pyridine rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-S Stretching: The thiazole ring's C-S bond would have a characteristic stretching frequency, typically in the 600-800 cm⁻¹ range.

These techniques are powerful for confirming the presence of key structural units and can be used to monitor reactions, for instance, by observing the appearance of the C-O-C stretch upon formation of the epoxy ring. Combining experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) allows for a more precise assignment of vibrational modes. nih.govmdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies Frequencies are based on typical ranges for the specified functional groups.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
C=N / C=C Ring Stretch1400 - 1650IR, Raman
C-O-C Asymmetric Stretch (Epoxy)1200 - 1280IR (Strong)
C-O-C Symmetric Stretch (Epoxy)800 - 950Raman (Strong)
C-S Stretch600 - 800IR, Raman

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The introduction of the 4,7-epoxy bridge renders the thiazolopyridine scaffold chiral. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, is essential for determining the absolute configuration of enantiomers. vanderbilt.edunih.gov

Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength.

For 4,7-Epoxy unimi.itacs.orgthiazolo[5,4-c]pyridine, if the enantiomers were separated (e.g., by chiral chromatography), their experimental CD spectra would be recorded. These experimental spectra would then be compared to spectra predicted by quantum chemical calculations (typically time-dependent DFT) for both the (4R, 7S) and (4S, 7R) configurations. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov This combined experimental-theoretical approach has become the gold standard for stereochemical assignment of complex chiral molecules. nih.gov

Future Research Directions and Unexplored Avenues for 4,7 Epoxy 1 2 Thiazolo 5,4 C Pyridine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic structures can be significantly enhanced through modern automation and flow chemistry techniques. egasmoniz.com.ptdurham.ac.uk For a novel target like 4,7-Epoxy researchgate.netbohrium.comthiazolo[5,4-c]pyridine (B153566), these methods offer the potential for rapid optimization, improved safety, and scalable production. strath.ac.ukspringerprofessional.de

Future research could focus on developing a multi-step continuous flow process for its synthesis. uc.pt This approach allows for the telescoping of reactions, where intermediates are generated and consumed in a continuous stream without isolation, which can be particularly advantageous when dealing with potentially unstable intermediates. uc.pt Automated platforms can be employed to rapidly screen a wide array of reaction conditions—such as temperature, pressure, residence time, and reagent stoichiometry—to identify the optimal parameters for the key bond-forming and cyclization steps. The use of immobilized reagents and catalysts within packed-bed reactors could further streamline the process, simplifying purification and enabling a more sustainable manufacturing protocol. durham.ac.uk Such an automated and continuous approach would not only accelerate the initial synthesis but also facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. strath.ac.uk

Table 1: Potential Advantages of Flow Synthesis for 4,7-Epoxy researchgate.netbohrium.comthiazolo[5,4-c]pyridine

Feature Benefit in Flow Chemistry Relevance to Target Compound
Precise Control Accurate manipulation of temperature, pressure, and residence time. Crucial for managing exothermic reactions or handling unstable intermediates in the formation of the epoxy ring.
Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic processes. Important when constructing the strained, high-energy epoxy-fused ring system.
Rapid Optimization Automated systems can quickly screen a large parameter space to find optimal reaction conditions. Accelerates the development of a viable synthetic route for a novel compound.
Scalability Production can be increased by extending run time rather than increasing reactor size, ensuring consistency. Facilitates the generation of larger quantities for further research and application studies.

| In-line Analysis | Integration of analytical techniques (e.g., IR, NMR) for real-time monitoring and quality control. | Allows for immediate feedback and adjustment of the synthesis of a previously uncharacterized molecule. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural architecture of 4,7-Epoxy researchgate.netbohrium.comthiazolo[5,4-c]pyridine, characterized by the strained oxirane ring fused to the aromatic thiazolopyridine core, is expected to give rise to novel chemical reactivity. The inherent ring strain of the epoxide makes it a prime site for nucleophilic and electrophilic attack, potentially leading to a variety of ring-opened products that would be difficult to access through other synthetic routes.

Future investigations should systematically explore these transformations. For instance, reaction with various nucleophiles (e.g., amines, thiols, alcohols) could lead to a diverse range of functionalized tetrahydrothiazolo[5,4-c]pyridine derivatives with defined stereochemistry. The regioselectivity and stereoselectivity of these ring-opening reactions would be of fundamental interest. Furthermore, the interaction between the epoxy ring and the adjacent heteroaromatic system could enable unprecedented rearrangements or cycloaddition reactions under thermal or photochemical conditions. The thiazole (B1198619) and pyridine (B92270) rings themselves offer sites for electrophilic and nucleophilic aromatic substitution, and understanding how the epoxy bridge influences the regioselectivity of these reactions will be a key area of study.

Development of Sustainable Synthesis Routes for the Compound and its Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. bohrium.com The development of synthetic routes for 4,7-Epoxy researchgate.netbohrium.comthiazolo[5,4-c]pyridine and its derivatives should prioritize these considerations from the outset. researchgate.netbepls.com Research in this area would focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key strategies could include the use of environmentally benign solvents such as water, ethanol, or supercritical CO2, and the replacement of stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals. mdpi.com The principles of atom economy could be maximized by designing syntheses that incorporate most of the atoms from the starting materials into the final product, for example, through multicomponent reactions. researchgate.net The use of alternative energy sources like microwave irradiation or ultrasonication could also be explored to reduce reaction times and energy input. bohrium.commdpi.com A comprehensive green chemistry approach would involve evaluating the entire lifecycle of the synthesis, from the sourcing of starting materials to the final purification steps. bepls.com

Theoretical Prediction of Novel Derivatives and Reactivity Profiles

Computational chemistry provides powerful tools for predicting the properties and reactivity of novel molecules before they are synthesized in the lab. For a new scaffold like 4,7-Epoxy researchgate.netbohrium.comthiazolo[5,4-c]pyridine, theoretical studies would be invaluable for guiding synthetic efforts and prioritizing derivatives with desirable characteristics.

Using methods such as Density Functional Theory (DFT), researchers can calculate the molecule's geometric and electronic structure, predict its spectroscopic signatures (NMR, IR, UV-Vis), and map its electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack. These calculations can help predict the regioselectivity of reactions, such as the epoxide ring-opening, and rationalize observed reactivity patterns. Furthermore, computational screening can be used to design a virtual library of derivatives with varied substituents. By calculating properties like molecular orbital energies (HOMO/LUMO), dipole moments, and potential for intermolecular interactions, it is possible to pre-select candidates with promising electronic, photophysical, or pharmacological properties for targeted synthesis.

Table 2: Application of Computational Methods to 4,7-Epoxy researchgate.netbohrium.comthiazolo[5,4-c]pyridine Research

Computational Method Application Area Predicted Outcome
Density Functional Theory (DFT) Structural and Electronic Properties Optimized geometry, bond lengths/angles, HOMO/LUMO energies, electrostatic potential map.
Time-Dependent DFT (TD-DFT) Spectroscopic Properties Prediction of UV-Vis absorption spectra and excited state properties for materials applications.
Transition State Theory Reaction Mechanisms and Reactivity Calculation of activation energies to predict the feasibility and regioselectivity of reactions (e.g., epoxide opening).
Molecular Docking Bioactivity Screening Prediction of binding affinities and modes to biological targets (e.g., enzymes, receptors) for drug discovery.

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding Analysis | Characterization of the nature of chemical bonds within the strained heterocyclic system. |

Expansion into Emerging Areas of Chemical Science (e.g., Quantum Computing in Chemical Design, Advanced Materials)

The novel structure of 4,7-Epoxy researchgate.netbohrium.comthiazolo[5,4-c]pyridine makes it an intriguing candidate for exploration in cutting-edge areas of chemical science. As quantum computing becomes more accessible, it offers the potential to simulate molecular behavior with unprecedented accuracy, overcoming the limitations of classical computers for complex systems. mckinsey.com This compound could serve as a model system for benchmarking quantum algorithms designed to calculate electronic structures and predict reaction dynamics with high precision, particularly for strained heterocyclic systems. niftytechfinds.comforbes.com In drug discovery, quantum computing could enable more accurate predictions of protein-ligand interactions, potentially identifying novel biological targets for derivatives of this scaffold. mckinsey.com

In the realm of advanced materials, the rigid, electron-rich thiazolopyridine core suggests potential applications in organic electronics. Derivatives could be designed and synthesized to function as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components of photosensitizers. The unique electronic properties conferred by the fusion of the thiazole, pyridine, and epoxy rings could lead to materials with novel photophysical characteristics. Future research could involve synthesizing oligomeric or polymeric materials incorporating this heterocyclic unit and evaluating their performance in electronic devices.

Q & A

Q. How should stability studies be designed for thiazolo-pyridines under physiological conditions?

  • Methodological Answer :
  • Accelerated degradation : Incubate in pH 7.4 buffer at 37°C for 48 hours.
  • HPLC-UV : Quantify degradation products (e.g., hydrolyzed epoxy rings).
  • Arrhenius kinetics : Predict shelf-life at 25°C using Eₐ values .

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